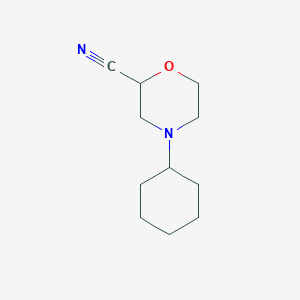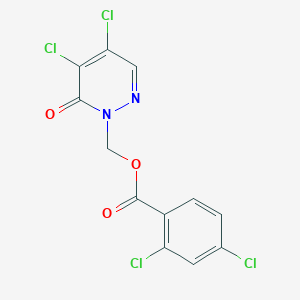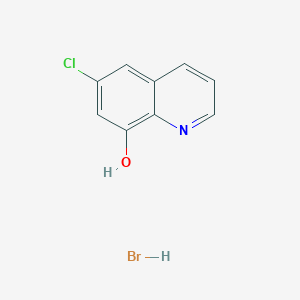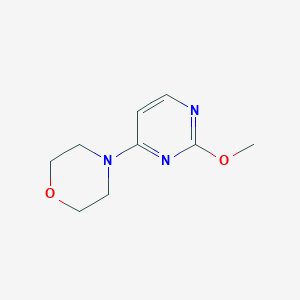
N-甲基-1-(1,3-噻唑-4-基)甲胺二盐酸盐
描述
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2S and its molecular weight is 201.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学研究
“N-甲基-1-(1,3-噻唑-4-基)甲胺二盐酸盐”是一种在各种化学研究中使用的化合物 。 它通常用作合成更复杂分子的构建块。
药物发现
该化合物可能在药物发现中使用。 噻唑衍生物已知表现出广泛的生物活性 。 它们已被研究用于其作为抗结核、抗菌、抗炎、抗病毒、中枢神经系统活性剂和抗癌活性的潜力 。
细胞毒活性
设计、合成并筛选了一系列取代的(1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物,以研究它们对BT-474、HeLa、MCF-7、NCI-H460和HaCaT细胞的体外细胞毒活性,方法是采用3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物(MTT) 。 这表明“N-甲基-1-(1,3-噻唑-4-基)甲胺二盐酸盐”可能在类似的研究中使用。
抗分枝杆菌评价
噻唑及其衍生物,包括“N-甲基-1-(1,3-噻唑-4-基)甲胺二盐酸盐”,已被评估用于其抗分枝杆菌特性 。 这表明在治疗由分枝杆菌引起的疾病(如结核病)方面的潜在应用。
合成新化合物
“N-甲基-1-(1,3-噻唑-4-基)甲胺二盐酸盐”可用于合成新化合物 。 例如,它可用作合成各种噻唑衍生物的起始原料 。
生物学研究
鉴于噻唑衍生物表现出广泛的生物活性 ,“N-甲基-1-(1,3-噻唑-4-基)甲胺二盐酸盐”可能用于生物学研究,以研究这些活性及其潜在机制。
属性
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDLNBKOVSAJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)



